4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine
Description
4-((4-Chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group, a thiophen-2-yl moiety, and a 2-methoxyethylamine side chain. Structurally related compounds, such as thiazoles, thiadiazoles, and pyrimidines, have demonstrated diverse pharmacological profiles, making comparative analysis critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-22-9-8-18-15-16(19-14(23-15)13-3-2-10-24-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOQYVMJJGNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising an oxazole ring, a thiophene moiety, and a sulfonamide group, which are known to influence its biological interactions. The synthesis typically involves multi-step reactions including the formation of the oxazole ring through cyclization and the introduction of the thiophene group via coupling reactions with appropriate precursors.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound's structure suggests it may bind to specific receptors, modulating their function.
- Cell Proliferation : Preliminary studies indicate that it may affect cell proliferation pathways, particularly in cancer cells .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, derivatives containing sulfonamide groups have shown effectiveness against various cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) .
A study reported that the compound induced apoptosis in cancer cells at micromolar concentrations, suggesting its potential as an anticancer agent. Flow cytometry analysis demonstrated increased apoptotic cell populations upon treatment with this compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential role in treating bacterial infections .
Case Studies and Research Findings
- Analgesic Activity : A related study assessed the analgesic effects of similar oxazole derivatives using writhing and hot plate tests, demonstrating promising results in pain relief without significant toxicity .
- Toxicity Assessment : Acute toxicity studies revealed that compounds similar to this compound exhibited low toxicity levels in mice, with no observed lethal effects at tested doses .
- Molecular Docking Studies : Computational docking simulations have provided insights into the binding affinities of the compound with various biological targets, enhancing our understanding of its mechanism of action .
Comparative Analysis
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with oxazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. The specific compound under discussion has demonstrated potential as a lead compound for developing new anticancer agents through structure-activity relationship (SAR) studies.
Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, a series of oxazole derivatives, including the compound , were tested for their ability to inhibit tumor growth in xenograft models. The results showed that the compound significantly reduced tumor size compared to controls, highlighting its potential as an effective anticancer agent .
Pharmacology
Receptor Modulation
The compound has been investigated for its role as a modulator of nuclear receptors, particularly the constitutive androstane receptor (CAR). This receptor is crucial for regulating drug metabolism and detoxification processes in the liver. Compounds that can selectively activate CAR may enhance the clearance of drugs and toxins from the body.
Case Study: Selective Activation of CAR
In a recent study, researchers synthesized a library of compounds based on the oxazole scaffold, including the target compound. These compounds were evaluated for their ability to activate CAR in vitro. The findings indicated that certain modifications to the phenyl ring enhanced CAR activation without significantly affecting other nuclear receptors, suggesting a pathway for developing safer pharmacological agents .
Material Science
Polymer Applications
The sulfonamide group in the compound provides opportunities for developing novel polymers with enhanced properties. Sulfonamides are known for their ability to improve thermal stability and mechanical strength in polymer matrices.
Case Study: Development of Conductive Polymers
A study explored the incorporation of sulfonamide-containing compounds into conductive polymer blends. The inclusion of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine resulted in improved electrical conductivity while maintaining flexibility, making it suitable for applications in organic electronics .
Data Tables
Comparison with Similar Compounds
Structural and Functional Features
The table below compares the target compound with key analogs based on core structure, substituents, synthesis methods, and biological activities:
Physicochemical and Pharmacokinetic Properties
- Solubility: The 4-chlorophenylsulfonyl group in the target compound may enhance water solubility compared to non-sulfonated analogs (e.g., ) .
- Bioavailability : The 2-methoxyethyl side chain likely improves membrane permeability relative to bulkier aryl substituents (e.g., ) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine, and how are yields optimized?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of thiophene-carbaldehyde derivatives with sulfonamide intermediates. Key steps include:
- Sulfonylation : Reaction of 4-chlorophenylsulfonyl chloride with amine intermediates under anhydrous conditions (e.g., DCM, 0–5°C).
- Oxazole ring formation : Cyclization using POCl₃ or Lawesson’s reagent at elevated temperatures (80–120°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires strict moisture control and stoichiometric balancing of reactive intermediates .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl, oxazole, thiophene) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects sulfonyl (S=O, ~1350 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) stretches .
- X-ray crystallography : Resolves 3D molecular geometry; SHELX software refines crystallographic data .
- HPLC/Purity Checks : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% for biological assays) .
Q. How can researchers design initial biological activity screens for this compound?
- Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Kinase inhibition : Screen against Aurora kinases or CRF1 receptors via fluorescence-based kinase assays (IC₅₀ determination) .
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .
Advanced Research Questions
Q. What computational strategies elucidate the compound’s interaction with biological targets?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase active sites (e.g., Aurora A/B). Focus on sulfonyl and oxazole interactions with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (20–50 ns simulations) under physiological conditions .
- QSAR Modeling : Hammett constants and steric parameters correlate substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl) with activity .
Q. How are in vivo pharmacological profiles evaluated, and what models are appropriate?
- Answer :
- Rodent stress models : For CNS targets, use social defeat-induced anxiety or forced swimming tests. Administer 10–30 mg/kg orally; monitor corticosterone levels .
- Xenograft tumor models : Subcutaneous implantation of HT-29 cells in nude mice; assess tumor volume reduction post 14-day treatment (10 mg/kg, i.p.) .
- Pharmacokinetics (PK) : Plasma half-life (t₁/₂) and bioavailability (%F) via LC-MS/MS analysis of blood samples .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
- Answer :
- Reproducibility checks : Verify assay conditions (e.g., cell passage number, serum-free media for kinase assays) .
- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate substituent-specific effects .
- Batch analysis : Compare NMR/HPLC data across synthetic batches to identify impurities affecting bioactivity .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
- Answer :
- Systematic substitution : Modify the 4-chlorophenyl group (e.g., 4-fluorophenyl, 4-bromophenyl) and thiophene ring (e.g., 3-thienyl) .
- Biological testing : Compare IC₅₀ values across derivatives in kinase or cytotoxicity assays .
- Crystallographic data : Overlay X-ray structures to identify critical hydrogen bonds or π-π stacking interactions .
Q. What approaches assess metabolic stability and ADME properties?
- Answer :
- Microsomal stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS to calculate t₁/₂ .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (e.g., >90% binding reduces efficacy) .
- Caco-2 permeability : Assess intestinal absorption potential (Papp values >1×10⁻⁶ cm/s indicate high bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
